Cas no 439094-46-9 (4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide)

4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 4-position and linked to a pyridine moiety bearing a 4-methylpiperazine substituent. This structure imparts potential pharmacological relevance, particularly in kinase inhibition or receptor modulation applications, due to its heterocyclic and amide functionalities. The compound’s design allows for precise interactions with biological targets, making it a valuable intermediate in medicinal chemistry research. Its well-defined synthetic route and stability under standard conditions further enhance its utility in drug discovery and development. The presence of both electron-withdrawing and electron-donating groups contributes to its tunable reactivity and binding properties.
4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide structure
439094-46-9 structure
Product name:4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
CAS No:439094-46-9
MF:C17H19ClN4O
Molecular Weight:330.811962366104
MDL:MFCD03012847
CID:5227139

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide 化学的及び物理的性質

名前と識別子

    • 4-CHLORO-N-[6-(4-METHYLPIPERAZINO)-3-PYRIDINYL]BENZENECARBOXAMIDE
    • 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
    • Oprea1_101454
    • MLS000763974
    • HMS2711D06
    • SMR000336125
    • Z223833396
    • MDL: MFCD03012847
    • インチ: 1S/C17H19ClN4O/c1-21-8-10-22(11-9-21)16-7-6-15(12-19-16)20-17(23)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,23)
    • InChIKey: NJQCEQRGDRYPPX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC1=CN=C(C=C1)N1CCN(C)CC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 392
  • トポロジー分子極性表面積: 48.5
  • XLogP3: 2.6

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB299075-100 mg
4-Chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenecarboxamide; .
439094-46-9
100 mg
€221.50 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626885-5mg
4-Chloro-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide
439094-46-9 98%
5mg
¥617.00 2024-05-13
Ambeed
A888849-1g
4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
439094-46-9 90%
1g
$350.0 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626885-10mg
4-Chloro-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide
439094-46-9 98%
10mg
¥924.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626885-2mg
4-Chloro-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide
439094-46-9 98%
2mg
¥619.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626885-1mg
4-Chloro-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide
439094-46-9 98%
1mg
¥428.00 2024-05-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00885532-1g
4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
439094-46-9 90%
1g
¥2401.0 2024-04-18
abcr
AB299075-100mg
4-Chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenecarboxamide; .
439094-46-9
100mg
€283.50 2025-02-14

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide 関連文献

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamideに関する追加情報

Chemical Profile of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS No. 439094-46-9)

4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide, identified by its CAS number 439094-46-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development. The structural framework of this molecule incorporates several key functional groups, including a chloro substituent, a piperazine moiety, and a pyridine ring, which collectively contribute to its unique chemical and pharmacological properties.

The chloro group at the para position of the benzamide core enhances the electrophilicity of the molecule, facilitating various chemical reactions and interactions with biological targets. The presence of the 4-methylpiperazin-1-yl group introduces a secondary amine functionality, which is commonly found in many bioactive compounds due to its ability to form hydrogen bonds and interact with specific binding sites in proteins. Additionally, the pyridin-3-yl substituent contributes to the overall solubility and metabolic stability of the compound, making it a promising candidate for further investigation.

In recent years, there has been growing interest in developing novel therapeutic agents that target neurological and cardiovascular disorders. The structural features of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide make it an intriguing candidate for such applications. Studies have shown that molecules with similar scaffolds exhibit inhibitory activity against various enzymes and receptors involved in these diseases. For instance, the piperazine moiety has been identified as a key pharmacophore in drugs that modulate neurotransmitter systems, while the benzamide group is often associated with anti-inflammatory and analgesic properties.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide with high accuracy. Molecular docking studies have revealed that this compound can interact with several protein targets, including kinases and ion channels, which are implicated in various pathological conditions. These findings suggest that 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide may serve as a lead compound for the development of new drugs targeting these pathways.

The synthesis of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The chlorination step is particularly critical, as it determines the reactivity of the molecule in subsequent transformations. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These methods not only improve the efficiency of synthesis but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide. Preliminary results indicate that this compound exhibits moderate oral bioavailability and favorable metabolic stability in vivo. These characteristics are essential for developing drugs that can be administered orally and maintain therapeutic efficacy over extended periods. Additionally, studies on its excretion patterns have provided insights into potential drug-drug interactions and dosing regimens.

The potential therapeutic applications of 4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide are further supported by preclinical studies in animal models. These studies have demonstrated that compounds with similar structures can modulate neuronal activity and reduce inflammation in vivo. For example, derivatives of this class have shown promise in treating cognitive disorders by enhancing cholinergic transmission or inhibiting glutamate receptor activity. Similarly, cardiovascular applications are being explored due to the ability of these molecules to interact with receptors involved in blood pressure regulation.

As research continues to uncover new biological targets and mechanisms, the demand for structurally diverse compounds like 4-chloro-N-[6-(4-methylpiperazin-1-y l)pyridin -3 -y l]benzamide is expected to grow. The versatility of its scaffold allows for modifications that can fine-tune its pharmacological profile for specific therapeutic needs. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating these findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery process and bring novel treatments to patients more quickly.

In conclusion, 4-chloro-N-[6-( 4 -methyl piperazin -1 - y l ) py ridin -3 - y l ] benz amide (CAS No . 43 909 44 -69) represents a significant advancement in pharmaceutical chemistry with promising implications for treating neurological and cardiovascular disorders . Its unique structural features , coupled with favorable pharmacokinetic properties , make it an attractive candidate for further development . As our understanding of disease mechanisms evolves , so too will our ability to design molecules like this one that offer safe , effective treatments . p >

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